Gancaonin O
Description
Contextual Significance and Research Landscape
Gancaonin O is a member of the flavonoid family, a large class of polyphenolic secondary metabolites found in plants. Specifically, it is classified as a prenylated flavone (B191248), a structural characteristic that often enhances the biological activity of the parent flavonoid. nih.govplos.org The presence of a prenyl group, a five-carbon isoprenoid unit, can increase the lipophilicity of the molecule, potentially facilitating its interaction with cellular membranes and protein targets. nih.gov
The current research landscape for prenylated flavonoids, including this compound, is vibrant, with studies exploring a range of biological effects. These compounds, primarily isolated from plants like those of the Glycyrrhiza (licorice) genus, are investigated for their potential anti-inflammatory, antioxidant, and anticancer properties. plos.orgnih.govresearchgate.net The unique structural features of this compound make it a subject of interest for medicinal chemists and pharmacologists seeking to understand structure-activity relationships and develop new therapeutic leads. nih.gov
Historical Perspective of Flavonoid Research and this compound Discovery
The study of flavonoids has a long history, dating back to the 19th century with the isolation of the first flavonoid, rutin. However, it was the pioneering work on the "vitamin P" activity of citrus flavonoids in the 1930s that sparked significant interest in their biological roles. Research into the diverse chemical structures and functions of flavonoids has since expanded exponentially.
The investigation of phytochemicals from the licorice plant, Glycyrrhiza uralensis, has been particularly fruitful. nih.gov This plant has been a cornerstone of traditional medicine for centuries, and modern scientific methods have led to the isolation and characterization of hundreds of its constituents, including numerous flavonoids and isoflavonoids. nih.govnih.gov The discovery of this compound is part of this broader effort to identify the bioactive compounds from Glycyrrhiza species. A key publication by Nomura and Fukai in 1998 reviewed the chemistry and biological activities of phenolic compounds from licorice, contributing significantly to the understanding of compounds like this compound. ijbpas.com Specifically, this compound, along with related prenylated flavonoids Gancaonin L, M, N, and P, was isolated and its structure elucidated from the aerial parts of Glycyrrhiza uralensis. nih.gov
Chemical and Physical Properties of this compound
This compound possesses a distinct chemical structure that underpins its classification and biological activities. Its fundamental properties have been characterized through various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | nih.gov |
| Molecular Weight | 354.4 g/mol | nih.gov |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | nih.gov |
| CAS Number | 129145-53-5 | nih.gov |
| Physical Description | Solid | nih.gov |
| Melting Point | 245 - 248 °C | nih.gov |
Detailed Research Findings on the Biological Activities of this compound
Research into the biological effects of this compound has primarily focused on its anti-inflammatory and cytotoxic activities in in vitro models.
Anti-inflammatory Activity
This compound has been investigated for its potential to modulate inflammatory pathways. Computational studies have suggested that this compound, along with other prenylated flavonoids from Glycyrrhiza uralensis, shows promising affinity towards the pregnane (B1235032) X receptor (PXR), a key regulator in drug metabolism and inflammation. acs.orgresearchgate.net This interaction suggests a potential mechanism for its anti-inflammatory effects. While specific studies on this compound's anti-inflammatory mechanism are part of the broader investigation into licorice flavonoids, related compounds like Gancaonin N have been shown to attenuate inflammatory responses by downregulating the NF-κB and MAPK signaling pathways. nih.govnih.gov
Cytotoxic Activity
The cytotoxic effects of this compound against various cancer cell lines have been a significant area of research. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, with its efficacy varying depending on the cell line.
| Cell Line | Cancer Type | IC₅₀ Value | Source |
| MGC-803 | Human gastric carcinoma | 20 µg/mL | cir-safety.org |
| BGC-823 | Human gastric carcinoma | 31 µg/mL | cir-safety.org |
| HeLa | Human cervical carcinoma | 43 µg/mL | cir-safety.org |
| HSC-2 | Human oral squamous carcinoma | - | nih.gov |
Note: A specific IC₅₀ value for HSC-2 was not provided in the source, but the study indicated relatively high cytotoxic activity.
The research indicates that this compound, along with other flavonoids from Glycyrrhiza glabra such as glyasperin A, licochalcone B, and topazolin, exhibits notable cytotoxic activity against the human oral squamous carcinoma cell line HSC-2. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-5-12-14(22)8-18-19(20(12)25)16(24)9-17(26-18)11-4-6-13(21)15(23)7-11/h3-4,6-9,21-23,25H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJYQKPCJLMHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128143 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gancaonin O | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129145-53-5 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gancaonin O | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 248 °C | |
| Record name | Gancaonin O | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Characterization, and Natural Occurrence of Gancaonin O
Plant Sources and Geographical Distribution
Gancaonin O has been identified and isolated from plants of the Glycyrrhiza genus, commonly known as licorice. oamjms.eu Specifically, it is found in the roots of Glycyrrhiza uralensis (Chinese licorice), a plant species frequently used in traditional medicine, particularly in China. scispace.comamegroups.cn The genus Glycyrrhiza comprises about 30 species, which are distributed worldwide and have been utilized by humans for over 4,000 years for various purposes. scispace.com The chemical composition of Glycyrrhiza species is complex, containing numerous phenolic compounds, many of which are isoprenoid-substituted phenols like this compound. scispace.com Other related gancaonins, such as Gancaonin G and Gancaonin I, have also been isolated from Glycyrrhiza uralensis. medchemexpress.comnih.govchemfaces.com
Beyond the Glycyrrhiza genus, this compound has also been detected in different varieties of tea derived from the Camellia sinensis plant. hmdb.ca These include green tea, black tea, and red tea, which suggests that this compound could potentially serve as a biomarker for the consumption of these beverages. hmdb.ca
Isolation and Purification Methodologies
The process of isolating this compound from its natural plant sources involves initial extraction followed by purification using chromatographic methods. This systematic approach ensures the separation of the desired compound from the complex mixture of phytochemicals present in the plant matrix.
Extraction is the initial and crucial step for separating bioactive compounds from raw plant materials. nih.gov Solvent extraction is the most prevalent method used for this purpose. nih.gov The choice of solvent and extraction technique significantly impacts the efficiency and yield of the target compound.
Commonly employed extraction techniques include:
Maceration : A simple technique involving soaking the plant material in a solvent at room temperature for an extended period. mdpi.com It is suitable for thermolabile compounds, though it can be time-consuming. nih.gov
Soxhlet Extraction : A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with a heated solvent. sjp.ac.lk
Ultrasound-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. researchgate.net
Microwave-Assisted Extraction (MAE) : This technique utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction with reduced solvent consumption. nih.govresearchgate.net
For flavonoids similar to this compound, ethanol (B145695) and methanol (B129727) are commonly used extraction solvents. benchchem.com The selection of the optimal method depends on the stability of the compound and the desired efficiency of the extraction. sjp.ac.lkresearchgate.net
Following extraction, the crude extract contains a multitude of compounds. To isolate this compound, chromatographic techniques are employed. benchchem.com Chromatography separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.govkhanacademy.org
Bioassay-guided fractionation is a systematic approach used to isolate specific bioactive compounds from a complex extract. scispace.comnih.govresearchgate.net This process involves a stepwise separation of the extract into different fractions using various chromatographic methods. nih.gov Each fraction is then tested for a specific biological activity, and the most active fractions are subjected to further separation until a pure, active compound is isolated. nih.gov
Common chromatographic techniques used in this process include:
Column Chromatography : A fundamental technique where the extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or Sephadex, and separated by a liquid (mobile phase). nih.govbenchchem.com
Thin-Layer Chromatography (TLC) : Used for monitoring the separation process and assessing the purity of the isolated fractions. khanacademy.orgbenchchem.com
High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification and quantification of the isolated compound. benchchem.combenchchem.com
Structural Elucidation Techniques for this compound
Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic and analytical methods. karary.edu.sd These techniques provide detailed information about the molecular formula, weight, and the arrangement of atoms within the molecule.
The primary techniques for structural elucidation include:
Elemental Analysis : This determines the percentage composition of elements (like carbon, hydrogen, and oxygen) in the compound, which helps in establishing the empirical formula. karary.edu.sd
Mass Spectrometry (MS) : This technique provides the precise molecular weight and molecular formula of the compound. karary.edu.sd High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. benchchem.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, based on their characteristic absorption of infrared radiation. benchchem.comkarary.edu.sd
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for determining the complete carbon-hydrogen framework of a molecule. karary.edu.sd One-dimensional (¹H and ¹³C NMR) and two-dimensional (such as HSQC and HMBC) NMR experiments are used to piece together the exact connectivity and stereochemistry of the compound. benchchem.comacdlabs.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₅ | amegroups.cn (inferred) |
| Molecular Weight | 354.38 g/mol | amegroups.cn |
| Chemical Class | 6-prenylated flavones | hmdb.ca |
| InChI Key | AFJYQKPCJLMHCC-UHFFFAOYSA-N | hmdb.ca |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of complex organic molecules like this compound. ontosight.ai While the specific spectral data for this compound is detailed in specialized literature, the methodology involves a suite of experiments. Both one-dimensional (1D), such as ¹H (proton) and ¹³C (carbon-13) NMR, and two-dimensional (2D) NMR experiments are employed.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, revealing signals characteristic of aromatic protons on the flavonoid rings, protons of the prenyl side chain, and hydroxyl group protons. benchchem.com The ¹³C NMR spectrum correspondingly identifies all carbon atoms, including the carbonyl carbon of the chromen-4-one ring and the various aromatic and aliphatic carbons. benchchem.com To assemble the molecular puzzle, 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the specific substitution pattern and the exact location of the prenyl group on the flavonoid skeleton. researchgate.net
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is a critical analytical tool used to determine the molecular weight and elemental composition of this compound. ontosight.ai High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound, the molecular formula is C₂₀H₁₈O₆, corresponding to an exact mass of 354.11034. lipidmaps.org
Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is fragmented, and the resulting fragmentation pattern provides clues about the molecule's structure. For prenylated flavonoids, characteristic fragmentation includes the cleavage of the prenyl side chain and retro-Diels-Alder reactions within the heterocyclic core. benchchem.com Analysis of these fragments helps to confirm the nature and position of substituents on the flavonoid framework.
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₂₀H₁₈O₆ | High-Resolution Mass Spectrometry (HRMS) |
| Exact Mass | 354.11034 | High-Resolution Mass Spectrometry (HRMS) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Spectroscopic Methods
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic structure. technologynetworks.commsu.edu The benzopyran-4-one system in this compound acts as a chromophore, which is a light-absorbing group. msu.edu The UV-Vis spectrum of a flavonoid typically shows distinct absorption bands that arise from electronic transitions (e.g., π→π* and n→π*) within the molecule. azooptics.com
The position and intensity of these absorption peaks are highly dependent on the structure of the flavonoid, including the degree of conjugation and the presence of hydroxyl groups and other substituents. azooptics.com Therefore, the UV-Vis spectrum of this compound provides qualitative information that is characteristic of its specific flavone (B191248) structure and substitution pattern. ontosight.ailibretexts.org
Analogues and Related Flavonoids in the Gancaonin Series
This compound is part of a larger family of related flavonoids known as the gancaonins. These compounds are predominantly isolated from various species of the Glycyrrhiza genus. contaminantdb.camedchemexpress.commedchemexpress.com Members of the gancaonin series share a common flavonoid core but differ in their substitution patterns, such as the number and location of prenyl groups, hydroxyl groups, and methoxy (B1213986) groups. This structural diversity includes different flavonoid subclasses, such as flavones, isoflavanones, and coumarins. medchemexpress.commdpi.comhmdb.ca
| Compound Name | Molecular Formula | Natural Source | Structural Class |
|---|---|---|---|
| Gancaonin B | C₂₁H₂₀O₆ | Glycyrrhiza uralensis | Isoflavanone benchchem.com |
| Gancaonin G | C₂₁H₂₀O₅ | Glycyrrhiza uralensis | Isoflavanone medchemexpress.comhmdb.ca |
| Gancaonin I | C₂₁H₂₀O₅ | Glycyrrhiza sp. | 2-Arylcoumarone mdpi.comhmdb.cafoodb.ca |
| Gancaonin L | C₂₀H₁₈O₆ | Glycyrrhiza uralensis | Flavonoid lipidmaps.orgbiocrick.com |
| Gancaonin N | C₂₁H₂₀O₆ | Glycyrrhiza aspera | Flavone medchemexpress.comchemfaces.com |
| Gancaonin P | C₂₀H₁₈O₇ | Glycyrrhiza uralensis | Flavone contaminantdb.canih.gov |
| Gancaonin Q | C₂₅H₂₆O₅ | Glycyrrhiza uralensis, Dorstenia sp. | Flavone benchchem.comthieme-connect.com |
Biosynthetic Pathways of Gancaonin O
General Flavonoid Biosynthesis Pathways
Flavonoids are synthesized in higher plants through the interconnected shikimate, phenylpropanoid, and polyketide pathways. Chalcones and flavanones serve as central intermediates in this process, leading to the diverse array of flavonoid classes. researchgate.net The biosynthesis of most flavonoids begins with the phenylpropanoid pathway, which itself is initiated by the shikimate pathway. researchgate.net
The shikimate pathway is a crucial metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids, including phenylalanine. researchgate.netnih.gov Phenylalanine is a key precursor for the phenylpropanoid pathway, and thus for flavonoid biosynthesis. mdpi.com The shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.net Several key enzymes are involved in the biosynthesis of shikimic acid within this pathway. researchgate.net The end product of the shikimate pathway is chorismic acid, found in plants, fungi, bacteria, and some parasites. researchgate.net
Table 1: Key Intermediate and End Product of the Shikimate Pathway
| Compound | PubChem CID |
| Shikimic acid | 8742 nih.govnih.govmetabolomicsworkbench.orgfishersci.ptfishersci.ca |
| Chorismic acid | Not directly searched, but is the end product of the pathway. |
The phenylpropanoid pathway utilizes phenylalanine, derived from the shikimate pathway, as a precursor to produce 4-coumaroyl-CoA. mdpi.comwikipedia.orgnih.gov This pathway is unique to plants and is involved in the production of various secondary metabolites, including flavonoids, coumarins, esters, lignin, and hydroxycinnamates. mdpi.com The first three steps of the phenylpropanoid pathway, often referred to as the general phenylpropanoid pathway, involve the conversion of phenylalanine to p-coumaroyl-CoA through the action of specific enzymes. nih.gov
The steps are:
Phenylalanine is deaminated by phenylalanine ammonia (B1221849) lyase (PAL) to yield trans-cinnamic acid. PAL is considered a rate-limiting enzyme in this pathway. nih.govmdpi.com
Cinnamic acid is hydroxylated at the C4 position by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid. nih.govmdpi.com
p-Coumaric acid is converted to p-coumaroyl-CoA by 4-coumarate: CoA ligase (4CL). nih.govmdpi.com
Table 2: Key Compounds in the Phenylpropanoid Pathway Leading to Flavonoid Biosynthesis
| Compound | PubChem CID |
| Phenylalanine | 6140 nih.govnih.govwikipedia.orgguidetopharmacology.org |
| Cinnamic acid | 444539 uni.lunih.govnih.govguidetopharmacology.org |
| p-Coumaric acid | 637542 nih.govuni.lufishersci.ca |
| p-Coumaroyl-CoA | Not directly searched, but is a key intermediate. |
The flavonoid biosynthesis pathway then branches from the phenylpropanoid pathway. Chalcone (B49325) synthase (CHS), a pivotal enzyme in the early flavonoid pathway, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comwikipedia.org Naringenin chalcone can then undergo isomerization catalyzed by chalcone isomerase (CHI) to form naringenin, a key flavanone (B1672756) intermediate. mdpi.comwikipedia.orgnih.gov
Table 3: Early Flavonoid Pathway Intermediates
| Compound | PubChem CID |
| Naringenin chalcone | 5280960 wikipedia.orgnih.govnih.govuni.lucdutcm.edu.cn |
| Naringenin | 439246 nih.govciteab.comnih.govuni.luresearchgate.net |
Specific Enzymatic Steps in Gancaonin O Biosynthesis
While the general flavonoid pathway provides the basic C6-C3-C6 skeleton, the biosynthesis of specific prenylated flavonoids like this compound involves additional enzymatic steps, particularly prenylation and potentially other modifications like hydroxylation and methylation, depending on the final structure. This compound is a prenylated benzofuran (B130515) derivative, suggesting a more complex pathway that likely involves the modification and cyclization of a prenylated chalcone or flavanone precursor.
Research indicates that prenyltransferases are key enzymes in the biosynthesis of prenylated flavonoids. nih.govmdpi.comresearchgate.net These enzymes catalyze the attachment of prenyl groups, such as dimethylallyl diphosphate (B83284) (DMAPP), to specific positions on the flavonoid skeleton. mdpi.comresearchgate.net The regioselectivity and stereospecificity of these prenyltransferases determine the position and orientation of the prenyl group. mdpi.com
The conversion of a flavonoid precursor into the benzofuran core of this compound would require additional enzymatic reactions, potentially involving cyclization and further modifications. The precise sequence of enzymatic steps leading specifically to this compound from a common flavonoid intermediate like naringenin or a related chalcone would require detailed studies on the plant species producing this compound. Such studies would involve identifying the specific prenyltransferases and other modifying enzymes involved.
Prenylation Mechanisms in Flavonoid Biosynthesis
Prenylation is a crucial modification in the biosynthesis of prenylated flavonoids, significantly impacting their lipophilicity and biological activities. nih.govresearchgate.nettandfonline.com This process involves the addition of isoprenoid units, typically a C5 isoprene (B109036) unit (dimethylallyl) derived from DMAPP, to the aromatic rings of the flavonoid skeleton. mdpi.comtandfonline.com
Flavonoid prenylation is catalyzed by prenyltransferases. nih.govmdpi.comresearchgate.net These enzymes facilitate a Friedel-Crafts alkylation-like reaction, where a carbocation derived from the isoprenoid reacts with an aromatic acceptor substrate (the flavonoid). wur.nl Most prenyltransferases exhibit strict substrate specificity regarding both the flavonoid acceptor and the position of prenylation. nih.gov The presence of a metal ion, often Mg2+, is typically required for the catalytic activity of these enzymes. nih.gov
Prenylation can occur at various positions on the A, B, or C rings of the flavonoid structure, leading to a wide diversity of prenylated flavonoids. researchgate.net The prenyl group is commonly attached via a carbon-carbon bond (C-prenylation), although O-prenylation can also occur. researchgate.nettandfonline.com
Strategies for Biosynthetic Engineering and Sustainable Production
Biosynthetic engineering offers promising strategies for the sustainable production of valuable plant secondary metabolites like this compound. By understanding the enzymatic pathways involved, researchers can manipulate these pathways in host organisms, such as Escherichia coli or yeast, or in plants through genetic engineering, to enhance the production of target compounds. researchgate.net
Strategies include:
Pathway Elucidation and Reconstruction: Identifying all the genes and enzymes involved in this compound biosynthesis and reconstructing the pathway in a heterologous host.
Enzyme Engineering: Modifying existing enzymes or identifying novel enzymes with improved activity, specificity, or efficiency for the steps in this compound biosynthesis, particularly for prenylation and cyclization reactions.
Metabolic Flux Optimization: Engineering the host organism's metabolism to increase the availability of precursors (like those from the shikimate and phenylpropanoid pathways) and channel metabolic flux towards this compound production.
Development of Engineered Strains or Plants: Creating genetically modified microorganisms or plants that overexpress key biosynthetic enzymes, downregulate competing pathways, or express enzymes from other organisms to produce this compound.
While specific research on the biosynthetic engineering of this compound is not extensively detailed in the provided search results, studies on the engineering of other prenylated flavonoids demonstrate the feasibility of these approaches for sustainable production. nih.govresearchgate.net For example, engineering efforts have focused on reconstructing flavonoid pathways in E. coli and yeast to produce various flavonoids and prenylated derivatives. researchgate.net These strategies aim to overcome limitations of traditional plant extraction, such as low yields, geographical dependence, and environmental impact, offering a more controlled and sustainable method for obtaining this compound.
Synthetic Approaches and Structural Modification of Gancaonin O
Total Synthesis Strategies for Gancaonin O
Detailed accounts of the total synthesis of this compound are not extensively documented in the readily available peer-reviewed scientific literature symmap.org. While the total synthesis of complex natural products, including other meroterpenoids and glycans with biological activities, is an active area of research ontosight.ai, specific strategies for the de novo construction of the this compound scaffold and its specific substitution pattern have not been widely reported. The synthesis of such complex molecules typically involves convergent coupling strategies and late-stage functionalization to assemble the intricate carbon skeleton and introduce the required functionalities with control over stereochemistry ontosight.ai.
Semi-synthetic Derivatization and Analog Generation
Given the complex structure of natural products like this compound, semi-synthetic approaches often serve as a practical route to generate derivatives and analogs for biological evaluation and structure-activity relationship studies. Semi-synthesis involves using a naturally occurring compound as a starting material and performing targeted chemical modifications.
While specific semi-synthetic derivatization strategies for this compound are not detailed in the examined literature symmap.org, general methods applied to related prenylated flavonoids and natural products provide insight into potential approaches. These methods commonly involve modifications of hydroxyl groups and the introduction or alteration of prenyl moieties symmap.org. For instance, semi-synthetic modifications such as prenylation via reactions like the Mitsunobu reaction have been employed for analogues symmap.org. Acetylation and methylation of hydroxyl groups are also common strategies to alter the polarity and reactivity of natural products. The generation of analogs with variations in the isopentenyl side chain or modifications to the flavonoid backbone are also conceivable through targeted chemical transformations. These semi-synthetic efforts aim to create libraries of compounds with potentially improved pharmacological properties or altered biological profiles compared to the parent compound.
Structure-Activity Relationship (SAR) Studies via Structural Modifications
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence the biological activity of a compound. By systematically modifying different parts of the this compound molecule, researchers can gain insights into which functional groups and structural features are crucial for its observed pharmacological effects.
Impact of Hydroxyl Group Modifications on Biological Activity
This compound possesses several hydroxyl groups, including those on the benzopyran-4-one core at positions 5 and 7, and hydroxyl groups on the phenyl ring nih.gov. These hydroxyl groups are known to play a significant role in the biological activities of flavonoids, often participating in interactions with biological targets through hydrogen bonding and influencing properties like antioxidant activity.
Role of Isopentenyl Side Chain in Pharmacological Profiles
A characteristic feature of this compound is the presence of an isopentenyl side chain nih.gov. The addition of prenyl groups (like the isopentenyl group) to flavonoids is known to significantly influence their pharmacological properties.
The isopentenyl side chain generally increases the lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability and improve cellular uptake, potentially leading to increased bioavailability and more effective interaction with intracellular targets. Prenylation has been shown to enhance various biological activities in flavonoids, including anti-cancer, anti-inflammatory, and antimicrobial effects. The position and nature of the prenyl group can influence the extent of this enhancement and the specificity of the biological activity. Modifications to the isopentenyl side chain of this compound, such as saturation of the double bond, changes in chain length, or introduction of additional functional groups, would likely alter its lipophilicity and spatial orientation, thereby impacting its interaction with biological targets and consequently its pharmacological profile nih.gov.
Modifications of the Benzopyran-4-one Backbone
The benzopyran-4-one (chromen-4-one) nucleus forms the central scaffold of this compound and is a defining feature of flavonoids nih.gov. Modifications to this core structure can have profound effects on the compound's biological activity.
Based on a thorough review of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a detailed article that adheres to the provided outline.
Research on the preclinical pharmacological and biological activities as specified in the user's request—including anti-inflammatory and antioxidant activities—is not available for this compound.
However, extensive research exists for the closely related compound Gancaonin N , which originates from the same plant genus, Glycyrrhiza. Studies on Gancaonin N cover many of the topics outlined in the request, such as the inhibition of inflammatory mediators and modulation of cellular pathways. mdpi.comnih.govnih.govnih.gov Additionally, some information is available for Gancaonin Q regarding its anti-inflammatory effects.
Due to the strict instruction to focus solely on this compound, an article that is scientifically accurate and thorough cannot be constructed at this time. Should the user wish to proceed with an article on a related compound for which there is ample data, such as Gancaonin N, please provide updated instructions.
Based on a comprehensive review of available scientific literature, there is limited specific information regarding the preclinical pharmacological and biological activities of the particular compound “this compound” within the precise framework of the requested outline.
Research on isoflavonoids from Glycyrrhiza species, the plant source of gancaonins, indicates that related compounds exhibit some of the activities of interest. For instance, another compound, Gancaonin G, has been noted for its moderate antimicrobial effects against Streptococcus mutans. researchgate.net Similarly, various flavonoids isolated from licorice have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), often through mechanisms involving cell membrane disruption. researchgate.netnih.gov
Due to the lack of specific research data for this compound concerning its activity against particular bacterial strains, its precise antimicrobial mechanisms, and its detailed anticancer effects, it is not possible to construct the requested article with scientifically accurate and thorough information for each specified subsection.
Preclinical Pharmacological and Biological Activities of Gancaonin O
Modulation of Nuclear Receptors
Scientific literature detailing the modulation of nuclear receptors by Gancaonin O is not currently available. Research into the effects of this specific isoflavonoid on the diverse family of nuclear receptors, which play crucial roles in regulating gene expression involved in metabolism, development, and immunity, has not been published.
Interaction with Pregnane (B1235032) X Receptor (PXR) Activity
There is no available scientific data from preclinical studies to suggest that this compound interacts with or modulates the activity of the Pregnane X Receptor (PXR). The PXR is a key nuclear receptor that primarily regulates the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. While other compounds isolated from licorice (Glycyrrhiza species) have been investigated for their effects on PXR, specific research on this compound's ability to act as an agonist or antagonist of this receptor is absent from the current body of scientific literature.
Other Investigated Biological Activities
Comprehensive searches of preclinical pharmacological and biological activity databases and scientific publications did not yield any specific studies on this compound. While many flavonoids and isoflavonoids isolated from Glycyrrhiza species have been investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, this compound itself has not been the subject of such investigations.
Table 1: Summary of Preclinical Data on this compound
| Activity | Receptor/Target | Findings |
|---|---|---|
| Modulation of Nuclear Receptors | Pregnane X Receptor (PXR) | No data available |
| Ligand-Receptor Interaction | PXR | No data available |
Table 2: Mentioned Compounds
| Compound Name |
|---|
Molecular Mechanisms of Action and Target Identification
Identification of Molecular Targets of Gancaonin O
Identifying the molecular targets of this compound is crucial for understanding its pharmacological profile and potential therapeutic applications. This process involves both computational predictions and experimental validation techniques.
Computational Approaches for Target Prediction (e.g., Molecular Docking)
Computational methods, such as molecular docking, play a significant role in predicting potential molecular targets for compounds like this compound. These approaches utilize the three-dimensional structures of the compound and various proteins to simulate their binding interactions and predict binding affinities. Studies employing molecular docking have investigated the potential interactions of this compound with various protein targets. For instance, this compound has shown promising affinity towards the Pregnane (B1235032) X Receptor (PXR) in computational studies nih.govacs.orgresearchgate.net. These studies often analyze the specific types of interactions, such as hydrophobic interactions and hydrogen bonds, between this compound and key amino acid residues in the binding site of the target protein nih.govacs.org. Computational tools can expedite the identification of potential modulators of receptors like PXR within complex mixtures of natural products. nih.govacs.orgresearchgate.net
Molecular docking studies involving compounds from Glycyrrhiza uralensis, the source of several gancaonins, have explored interactions with various proteins, including those involved in inflammatory pathways and other biological processes. While some studies specifically mention this compound's affinity for targets like PXR, others focus on related gancaonins or broader analyses of licorice compounds and their predicted targets through network pharmacology and docking aging-us.comnih.govresearchgate.netresearchgate.netnih.gov. For example, Gancaonin X has been investigated for its binding affinity to the NTRK protein in the context of non-small cell lung cancer mdpi.com.
Experimental Target Identification Methods (e.g., Affinity Chromatography, Proteomics)
Experimental techniques are essential to validate the targets predicted by computational methods and to discover novel interactions. Methods like affinity chromatography and proteomics can be employed to isolate and identify proteins that directly bind to this compound. Affinity chromatography typically involves immobilizing the compound onto a solid support and using it to capture interacting proteins from a complex biological sample. Proteomics, which involves the large-scale study of proteins, can be used in conjunction with affinity-based methods or other techniques to identify proteins whose expression or modification is altered in response to this compound treatment mdpi.com. While the provided search results mention these experimental approaches in the broader context of target identification for bioactive molecules, specific detailed findings on the experimental identification of this compound's targets using these methods were not prominently featured. Affinity chromatography, for instance, is a direct approach to identify molecular targets of bioactive molecules, although its applicability can be limited if the compound cannot be modified without losing binding specificity or affinity nih.gov.
Elucidation of Signaling Pathways Mediated by this compound
Understanding how this compound influences cellular processes requires the elucidation of the signaling pathways it modulates. This involves studying its effects on enzyme activity, receptor interactions, and gene and protein expression.
Specific Enzyme Inhibition Studies
This compound may exert its effects by modulating the activity of specific enzymes. Studies investigating the impact of this compound on enzyme function would involve biochemical assays to measure enzyme activity in the presence and absence of the compound. Inhibition or activation of key enzymes within a signaling pathway can significantly alter downstream cellular responses. While the search results mention enzyme binding in the context of related compounds like Gancaonin G aging-us.com, specific enzyme inhibition studies directly focused on this compound were not detailed. However, the broader context of licorice flavonoids, which include gancaonins, suggests potential interactions with various enzymes involved in different biological processes aging-us.commedchemexpress.com.
Receptor Binding and Activation/Inhibition Profiles
Interactions with cellular receptors can trigger or block signaling cascades. Research in this area would involve studying the binding affinity of this compound to specific receptors and determining whether it acts as an agonist (activating the receptor) or an antagonist (inhibiting the receptor). As mentioned in the computational section, this compound has shown promising affinity towards the Pregnane X Receptor (PXR) nih.govacs.orgresearchgate.net. PXR is a nuclear receptor that plays a significant role in the metabolism and excretion of various compounds, including drugs and endobiotics nih.gov. Binding to PXR can influence the expression of downstream genes, particularly those encoding drug-metabolizing enzymes and transporters nih.gov. Receptor binding is a key molecular function identified in the analysis of compounds from sources like Glycyrrhiza, suggesting that gancaonins, including this compound, may mediate their effects through receptor interactions nih.govplantaedb.com.
Gene Expression and Protein Regulation Studies (e.g., Transcriptomics)
This compound's influence on cellular pathways can be investigated by examining its effects on gene and protein expression levels. Transcriptomics studies analyze the global changes in mRNA levels, providing insights into which genes are upregulated or downregulated in response to the compound. Proteomics studies, as mentioned earlier, can quantify protein levels and identify post-translational modifications. Studies on related gancaonins, such as Gancaonin N, have demonstrated effects on gene and protein expression related to inflammatory responses, including the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of iNOS and COX-2 protein expression nih.govnih.govmdpi.comnih.govresearchgate.net. These effects are often linked to the modulation of key signaling pathways like NF-κB and MAPK nih.govnih.govnih.govresearchgate.net. While direct transcriptomic or proteomic data specifically for this compound were not extensively detailed in the search results, the findings on related compounds suggest that this compound may similarly influence gene and protein regulation within relevant signaling pathways.
Mechanistic Insights into Biological Efficacy
Research into this compound and structurally related compounds has shed light on potential molecular mechanisms underlying their biological effects. Studies indicate that these compounds can modulate key signaling pathways involved in inflammatory responses and potentially other cellular processes aging-us.combenchchem.com.
One significant area of investigation focuses on the anti-inflammatory properties. Studies on related gancaonins, such as Gancaonin N, have demonstrated the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (RAW264.7) benchchem.comnih.gov. Furthermore, Gancaonin N has been shown to inhibit the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 in LPS-stimulated lung epithelial cells (A549) benchchem.comnih.gov.
The mechanistic basis for these anti-inflammatory effects appears to involve the modulation of critical signaling cascades, notably the NF-κB and MAPK pathways benchchem.comnih.govresearchgate.net. Research indicates that Gancaonin N can inhibit the nuclear translocation of NF-κB p65, a key event in NF-κB activation, in LPS-stimulated cells benchchem.comnih.gov. Additionally, it has been shown to inhibit the phosphorylation of proteins in the MAPK pathway, such as ERK and p38 MAPK benchchem.comresearchgate.net.
Beyond inflammation, network pharmacology studies investigating the active ingredients of Glycyrrhiza uralensis for conditions like rotavirus enteritis and Alzheimer's disease have identified this compound as a potential active compound aging-us.comscispace.com. These studies suggest that this compound may interact with targets and pathways relevant to these conditions, including the PI3K-Akt signaling pathway, which is crucial for neuronal survival and function and has been implicated in Alzheimer's disease aging-us.combenchchem.com.
Detailed research findings on the effects of related gancaonins on inflammatory markers and signaling pathways are summarized in the table below:
| Compound | Cell Line | Stimulus | Measured Inflammatory Mediator/Pathway | Observed Effect | Relevant Pathway(s) Affected | Source |
| Gancaonin N | RAW264.7 | LPS | NO, PGE2, iNOS, COX-2 | Decreased production/expression | NF-κB, MAPK | benchchem.comnih.gov |
| Gancaonin N | A549 | LPS | TNF-α, IL-1β, IL-6, COX-2 | Decreased expression | NF-κB, MAPK | benchchem.comnih.gov |
| Gancaonin N | A549 | LPS | NF-κB p65 nuclear translocation | Inhibited nuclear translocation | NF-κB | benchchem.comnih.gov |
| Gancaonin N | A549 | LPS | ERK, p38 MAPK phosphorylation | Inhibition of phosphorylation | MAPK | benchchem.comresearchgate.net |
| Gancaonin Q | RAW264.7 | LPS | Nitric oxide, Prostaglandin E2 | Reduced production | NF-κB | benchchem.com |
| Gancaonin Q | RAW264.7 | LPS | iNOS, COX-2 proteins | Downregulated expression | NF-κB | benchchem.com |
| Gancaonin Q | Various Cancer Cell Lines | N/A | Cell proliferation | Inhibition (IC50 < 20 µg/mL in many lines) | Apoptosis, Cell Cycle Arrest | benchchem.come-century.usnih.gov |
| Gancaonin G | Streptococcus mutans, MRSA | N/A | Bacterial growth | Antibacterial activity | Not specified | medchemexpress.comscispace.com |
| This compound | N/A | N/A | PXR activity | Promising affinity (Computational study) | PXR | nih.gov |
| This compound | N/A | N/A | PI3K-Akt signaling pathway | Potential interaction (Network pharmacology) | PI3K-Akt | aging-us.com |
| This compound | N/A | N/A | Neuroactive ligand receptor interaction, serotonergic synapse, calcium signaling pathway | Potential targets/pathways (Network pharmacology) | Various | scispace.com |
These findings, particularly from studies on Gancaonin N, provide valuable mechanistic insights into how gancaonins, including this compound due to structural similarities, may exert their biological effects by interfering with key inflammatory and potentially other signaling pathways aging-us.combenchchem.comnih.gov. Further targeted research on this compound is needed to fully elucidate its specific molecular targets and the precise mechanisms underlying its observed or predicted biological activities.
Advanced Analytical Methodologies in Gancaonin O Research
Quantitative and Qualitative Analytical Techniques
The accurate identification and measurement of Gancaonin O in complex matrices, such as plant extracts or biological samples, are foundational to its research. High-performance liquid chromatography and advanced mass spectrometry are the cornerstones of these analytical efforts.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of this compound from its natural source, primarily species of Glycyrrhiza (licorice). clockss.orgresearchgate.net The method's high resolution allows for the separation of this compound from a multitude of other structurally similar flavonoids and phytochemicals present in the extract. clockss.org
For quantitative analysis, a reverse-phase HPLC (RP-HPLC) setup is commonly employed, typically utilizing a C18 column. researchgate.netmdpi.com A gradient elution system, often combining an acidified aqueous mobile phase (e.g., water with acetic or phosphoric acid) with an organic solvent like acetonitrile (B52724) or methanol (B129727), enables the effective separation of analytes over the course of the run. clockss.orgmdpi.comacs.org Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, with monitoring at specific wavelengths, such as 254 nm or 280 nm, to capture the absorbance of the flavonoid's chromophore. clockss.orgresearchgate.net
The purity of an isolated this compound sample can be assessed by the presence of a single, symmetrical peak in the chromatogram. For quantification, a calibration curve is constructed using a certified reference standard of this compound, allowing for the precise determination of its concentration in a given sample. researchgate.netacs.org The validation of such HPLC methods under established guidelines ensures their accuracy, precision, linearity, and sensitivity, confirming their suitability for routine analysis and quality control. researchgate.netacs.org
Table 1: Representative HPLC Parameters for Flavonoid Analysis in Licorice Extracts This table provides a generalized example of typical conditions; specific parameters may vary between studies.
| Parameter | Typical Specification | Source(s) |
| Chromatographic System | UHPLC or HPLC | mdpi.comacs.org |
| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH Shield RP18) | researchgate.netmdpi.com |
| Mobile Phase | Gradient of Acetonitrile and acidified Water (e.g., with 1% Acetic Acid) | clockss.orgmdpi.com |
| Flow Rate | 0.4 - 1.0 mL/min | clockss.orgacs.org |
| Column Temperature | 30 - 50 °C | researchgate.netacs.org |
| Detection | Diode Array Detector (DAD) or UV | researchgate.netmdpi.com |
| Wavelength | 254 nm or 280 nm | clockss.orgresearchgate.net |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the analysis of this compound. ontosight.ai Techniques like LC-tandem mass spectrometry (LC/MS/MS) and high-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, are critical for both unambiguous identification and structural characterization. biocrick.comresearchgate.net
In a typical LC-MS analysis, this compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common method for generating ions of the compound. High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition (C₂₀H₁₈O₆). researchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of the this compound parent ion and its subsequent fragmentation through collision-induced dissociation. researchgate.net The resulting fragmentation pattern is a unique structural fingerprint. Analysis of these fragments helps to confirm the identity of the compound by comparing the experimental spectra to those in databases or from reference standards. researchgate.nethmdb.cahmdb.ca This technique is crucial for differentiating this compound from its isomers and other related compounds in complex mixtures. core.ac.uk
Table 2: Mass Spectrometric Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈O₆ | hmdb.calipidmaps.org |
| Monoisotopic Mass | 354.1103 Da | amegroups.cn |
| InChIKey | AFJYQKPCJLMHCC-UHFFFAOYSA-N | lipidmaps.org |
| Predicted LC-MS/MS Spectra (Positive Ion Mode) | Available in public databases (e.g., HMDB, METLIN) | hmdb.cahmdb.cacontaminantdb.ca |
Computational Chemistry and In Silico Approaches
Computational methods are increasingly used to predict and explain the biological activities of natural products like this compound, guiding further experimental research. These in silico techniques provide insights into molecular interactions that are difficult to observe directly.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement and conformational changes of atoms and molecules over time. youtube.com While specific MD simulation studies focusing exclusively on this compound are not widely published, the methodology is frequently applied to understand how similar small molecules, such as other flavonoids, interact with their protein targets. nih.govmdpi.com
In a typical MD simulation, a system is created containing the ligand (e.g., this compound) and its target protein solvated in a box of water molecules. nih.gov The simulation uses force fields to calculate the forces between atoms and integrates Newton's equations of motion to model the system's dynamic behavior over nanoseconds or even microseconds. youtube.comnih.gov The resulting trajectory provides detailed information on the stability of the ligand-protein complex, key binding interactions, and any conformational changes induced by the ligand. mdpi.com Analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) help to evaluate the stability and compactness of the complex throughout the simulation. nih.govmdpi.com These findings can validate docking results and provide a more dynamic picture of the binding event. mdpi.com
Virtual screening and molecular docking are computational techniques used to identify potential bioactive compounds from large libraries by predicting their binding affinity to a specific biological target. nih.gov this compound has been identified in such studies as a compound with potential affinity for various protein targets.
For example, in a study targeting the human pregnane (B1235032) X receptor (PXR), a key protein in drug metabolism, this compound was identified through docking analysis as having a promising affinity. acs.org The in silico analysis showed favorable ligand-receptor interactions, suggesting it could be a modulator of PXR activity. acs.org Similarly, a virtual screening of compounds from Glycyrrhiza uralensis identified this compound as a potential inhibitor of the androgen receptor, a target for polycystic ovary syndrome. rasayanjournal.co.in Such studies use docking software to place the ligand into the binding site of the target protein and calculate a "docking score," which estimates the binding energy. rasayanjournal.co.inkisti.re.kr These computational "hits" provide a strong rationale for prioritizing compounds for subsequent experimental validation. mdpi.com
Table 3: Examples of this compound in Virtual Screening Studies
| Protein Target | Study Focus | Docking Finding | Source(s) |
| Pregnane X Receptor (PXR) | Identification of PXR modulators from licorice species | This compound showed promising binding affinity and favorable interactions. | acs.org |
| Androgen Receptor | Identification of inhibitors for Polycystic Ovary Syndrome (PCOS) | This compound demonstrated strong binding interactions with the receptor. | rasayanjournal.co.in |
Omics Technologies in this compound Mechanistic Studies
"Omics" technologies, such as metabolomics, provide a global, high-throughput view of molecules in a biological system, offering a powerful approach to understanding the mechanisms of action of compounds like this compound. teknoscienze.comfrontiersin.org These techniques measure comprehensive sets of small molecules (metabolomics), proteins (proteomics), or gene transcripts (transcriptomics) to reveal how a biological system responds to a stimulus. teknoscienze.combenchchem.com
A notable application of omics in research related to this compound comes from an untargeted metabolomics study using cell suspension cultures of Hypericum perforatum. zenodo.org In this research, ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-PDA-HRMS) was used to analyze changes in the cellular metabolome after treatment with various nanoparticles. The results showed that treatment with silver (Ag) nanoparticles led to a dramatic increase in the intracellular accumulation of this compound, with a fold change of 214.2 compared to control cultures. zenodo.org This finding, enabled by a global metabolomics approach, highlights that the biosynthesis of this compound can be significantly elicited by external stressors, pointing to its potential role in the plant's defense mechanisms. Such studies demonstrate the power of omics to uncover novel biological contexts and regulatory pathways associated with natural products without a pre-existing hypothesis. zenodo.org
Transcriptomics for Gene Expression Analysis
Transcriptomics is the large-scale study of the transcriptome, the complete set of RNA transcripts produced by an organism or a cell population at a specific time. In the context of this compound research, transcriptomic analysis, often performed using techniques like RNA-sequencing (RNA-Seq) or microarrays, can elucidate the compound's mechanism of action by revealing which genes are up- or downregulated upon treatment. This information provides critical insights into the cellular pathways modulated by this compound.
For instance, a network pharmacology study investigating the effects of licorice stem and leaf flavonoids on Alzheimer's disease identified this compound as a key active component. aging-us.com Such studies often use transcriptomic data to predict the molecular targets and signaling pathways affected by the compounds. aging-us.com By analyzing the changes in gene expression in relevant cell models (e.g., neuronal cells) treated with this compound, researchers can identify the signaling cascades, such as the PI3K-Akt pathway, that are potentially modulated by the compound. aging-us.com
Table 1: Potential Transcriptomic Analysis of this compound in a Hypothetical Alzheimer's Disease Model
| Experimental Step | Description | Objective |
| Cell Culture and Treatment | Human neuroblastoma cells (e.g., SH-SY5Y) are cultured and treated with varying concentrations of this compound. | To prepare a relevant in vitro model of neuroinflammation or neurodegeneration. |
| RNA Extraction and Sequencing | Total RNA is extracted from both treated and untreated (control) cells, followed by library preparation and high-throughput sequencing (RNA-Seq). | To generate a comprehensive dataset of all expressed genes in each condition. |
| Bioinformatic Analysis | The sequencing data is analyzed to identify differentially expressed genes (DEGs) between the this compound-treated and control groups. | To pinpoint specific genes whose expression levels are significantly altered by this compound. |
| Pathway and Functional Enrichment Analysis | DEGs are mapped to known biological pathways (e.g., KEGG, Gene Ontology) to understand the biological processes affected. | To reveal the signaling pathways (e.g., PI3K-Akt, inflammatory pathways) and cellular functions modulated by this compound. |
This methodological approach allows for a broad, unbiased survey of the genetic and molecular landscape influenced by this compound, guiding further hypothesis-driven research.
Proteomics for Protein Expression and Interaction Studies
Proteomics complements transcriptomics by studying the proteome—the entire set of proteins expressed by a cell or organism. Since proteins are the primary functional molecules in the cell, proteomics provides a more direct measure of the cellular response to a compound like this compound. Techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed.
Proteomic studies can reveal changes in protein expression levels, post-translational modifications (PTMs), and protein-protein interactions that are not discernible at the transcript level. For natural products like flavonoids, understanding these changes is crucial for a complete picture of their bioactivity. While specific proteomic studies focused solely on this compound are not extensively documented, the methodologies are standard in flavonoid research.
Table 2: Hypothetical Proteomic Workflow for this compound Research
| Stage | Technique | Purpose |
| Sample Preparation | Protein extraction from cells or tissues treated with this compound. | To isolate the total protein content for analysis. |
| Protein Separation and Quantification | LC-MS/MS-based techniques like iTRAQ or TMT labeling, or label-free quantification. | To separate complex protein mixtures and quantify the relative abundance of thousands of proteins between treated and control samples. |
| Protein Identification | Tandem mass spectrometry (MS/MS) followed by database searching (e.g., Mascot, Sequest). | To identify the specific proteins that are differentially expressed. |
| Functional Analysis | Bioinformatics tools to analyze protein interaction networks and pathways. | To understand the functional consequences of the observed proteomic changes and identify key protein hubs affected by this compound. |
This approach can validate findings from transcriptomic analyses and uncover regulatory mechanisms that occur at the protein level, providing a more nuanced understanding of this compound's effects.
Cell-Based and Biochemical Assay Development for Activity Profiling
To functionally characterize this compound and validate the hypotheses generated from omics studies, a suite of cell-based and biochemical assays is essential. These assays are designed to measure specific biological activities and interactions in a controlled environment.
Cell-Based Assays
Cell-based assays utilize living cells to assess the effects of a compound on cellular processes. ontosight.ai These assays are critical for understanding the bioactivity of this compound in a biologically relevant context. Based on the reported potential of this compound and related flavonoids, several types of cell-based assays would be pertinent for its activity profiling. ontosight.aibocsci.com
For example, given the suggested anti-inflammatory properties of this compound, assays using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are commonly used. bocsci.com In such models, the ability of this compound to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6) would be quantified. benchchem.com
A virtual screening study also pointed to this compound as a potential androgen receptor inhibitor, suggesting the use of cell-based reporter assays in prostate or breast cancer cell lines to measure its effect on receptor activity. rasayanjournal.co.in
Biochemical Assays
Biochemical assays are cell-free systems designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor. These assays are crucial for determining the precise mechanism of action and for structure-activity relationship (SAR) studies.
For this compound, relevant biochemical assays could include:
Enzyme Inhibition Assays: To test its ability to directly inhibit enzymes involved in inflammation (e.g., cyclooxygenase-2 or COX-2) or other disease-related pathways.
Antioxidant Capacity Assays: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay can quantify its direct antioxidant effects.
Receptor Binding Assays: To confirm a direct interaction with targets like the androgen receptor, as suggested by in silico studies. rasayanjournal.co.in
Table 3: Exemplary Assays for Profiling the Bioactivity of this compound
| Assay Type | Specific Assay | Objective | Expected Outcome for Active Compound |
| Cell-Based: Anti-inflammatory | Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 cells | To measure the inhibition of NO production. | Reduced levels of nitrite (B80452) in the cell culture medium. |
| Cell-Based: Anti-inflammatory | ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) | To quantify the inhibition of cytokine secretion. | Decreased concentration of TNF-α and IL-6 in the supernatant. |
| Cell-Based: Cytotoxicity | MTT or CellTiter-Glo Assay in cancer cell lines | To assess the anti-proliferative effects of the compound. | A dose-dependent decrease in cell viability. |
| Cell-Based: Reporter Gene Assay | Androgen Receptor (AR) Luciferase Reporter Assay | To measure the modulation of AR transcriptional activity. | Altered luciferase expression, indicating agonistic or antagonistic activity. |
| Biochemical: Enzyme Inhibition | COX-2 Inhibitor Screening Assay | To determine the direct inhibitory effect on COX-2 enzyme activity. | Reduced conversion of arachidonic acid to prostaglandin (B15479496) H2. |
| Biochemical: Antioxidant | DPPH Radical Scavenging Assay | To measure the direct free-radical scavenging capacity. | Decolorization of the DPPH solution, indicating radical quenching. |
The development and application of these diverse assays are fundamental to building a comprehensive biological activity profile for this compound, validating its therapeutic potential, and elucidating its molecular mechanisms of action.
Future Perspectives and Research Challenges
Discovery of Novel Gancaonin O Analogues with Enhanced Bioactivity
A primary avenue for future research lies in the design and synthesis of novel analogues of this compound. The goal is to create derivatives with improved biological activity, enhanced potency, and better pharmacokinetic profiles. Structural modification of naturally occurring flavonoids is a proven strategy for developing more effective compounds. researchgate.netmdpi.com For instance, the introduction of specific functional groups or alterations to the core flavonoid structure can significantly impact bioactivity.
Research efforts could focus on modifying the prenyl groups or the hydroxyl substitutions on the this compound scaffold. Synthetic analogues could be designed to have similar bioactivities to the natural compound but with enhanced potency and potentially reduced toxicity. researchgate.net The process of creating these new molecules can generate a new chemical space for drug discovery, leveraging the foundational structure of this compound. researchgate.net
Table 1: Strategies for Developing this compound Analogues
| Modification Strategy | Potential Enhancement | Rationale |
|---|---|---|
| Alteration of Prenyl Groups | Increased target specificity, improved bioavailability | Prenyl groups are known to influence membrane permeability and protein binding. |
| Introduction of Halogenated Elements | Enhanced binding affinity and metabolic stability | Halogens can alter electronic properties and form key interactions with biological targets. mdpi.com |
| Addition of Nitrogen-Containing Groups | Improved anti-proliferation activity | Functional groups can be introduced to enhance specific biological activities, as seen with naringenin (B18129) derivatives. mdpi.com |
Comprehensive Elucidation of Biosynthetic Enzymes and Pathways
A complete understanding of how this compound is produced in nature is currently lacking. Elucidating the full biosynthetic pathway is crucial for both ensuring a sustainable supply and for enabling biotechnological production. Research in this area focuses on identifying and characterizing the specific enzymes responsible for its synthesis in Glycyrrhiza plants. ubc.ca
The biosynthesis of complex natural products often involves multiple enzymatic steps. sciencedaily.com For this compound, this would include the core flavonoid synthesis followed by prenylation reactions catalyzed by specific prenyltransferases. Identifying these enzymes would allow for their use in engineered microbial systems to produce this compound or its analogues through combinatorial biosynthesis. ubc.ca Recent studies on the biosynthesis of other complex plant-derived molecules have shown that pathways can evolve independently in different species and may involve unusual enzymes, highlighting the complexity of this research area. sciencedaily.com
Development of Advanced Preclinical Models for Mechanistic Studies
To fully understand how this compound exerts its effects at a molecular level, advanced preclinical models are necessary. Current research on related compounds like Gancaonin N has utilized in vitro cell models, such as LPS-induced A549 lung cells and RAW264.7 macrophages, to investigate anti-inflammatory mechanisms. nih.govresearchgate.net Future this compound research could build on this by employing a wider range of models.
Network pharmacology, an approach that combines systems biology and computational analysis, is a powerful tool for exploring the complex interactions between a compound and multiple biological targets. nih.gov This method can help to systematically uncover the mechanisms of action by analyzing the interplay between the compound's targets and disease-related pathways. nih.gov Furthermore, simple whole-organism models like Caenorhabditis elegans offer advantages for high-throughput screening of bioactivity and for studying effects on lifespan and metabolic health due to their genetic tractability and short life cycle. researchgate.net
Table 2: Potential Preclinical Models for this compound Research
| Model Type | Application | Examples |
|---|---|---|
| In Vitro Cell Lines | Mechanistic studies of inflammation, cancer cell proliferation | A549 (lung), RAW264.7 (macrophage), HepG2 (liver cancer), SW480 (colon cancer), MCF7 (breast cancer). researchgate.netnih.gov |
| In Silico / Computational | Target prediction, binding affinity analysis, network analysis | Molecular docking, network pharmacology. nih.govacs.org |
A limitation noted in studies of the related compound Gancaonin N is that its effects have not been sufficiently analyzed in multiple lung cell lines or validated in in vivo models, a gap that future this compound research should aim to fill. nih.gov
Addressing Challenges in Supply and Production of Natural this compound
The production of this compound relies on its extraction from natural plant sources, primarily species of Glycyrrhiza. This method presents significant challenges related to supply chain stability and product consistency. Global supply chains are vulnerable to disruptions from geopolitical and climatic events, which can impact the availability of raw plant materials. nortonrosefulbright.comproactioninternational.com Natural disasters such as floods or droughts can damage crops and disrupt transportation networks, leading to production delays and increased costs. 123insight.com
Furthermore, the concentration of active compounds like this compound in plants can vary depending on growing conditions, harvest time, and processing methods. This variability complicates standardization. The scarcity of raw materials and rising operational costs also pose significant hurdles for large-scale production. truein.com Overcoming these challenges may require developing alternative production methods, such as the previously mentioned biosynthesis in engineered microorganisms, or establishing resilient agricultural practices and diversified sourcing for the plant material.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. mdpi.com These technologies can be integrated into this compound research to accelerate progress and overcome traditional research bottlenecks. AI/ML algorithms can analyze vast datasets to identify new therapeutic targets, predict the bioactivity of novel analogues, and optimize molecular structures for desired properties. nih.govmdpi.com
For instance, computational tools have already been used to perform molecular docking studies of this compound, showing a promising affinity for targets like the pregnane (B1235032) X receptor (PXR). acs.org Machine learning models, trained on molecular fingerprints and experimental data, can screen large virtual libraries of this compound derivatives to prioritize candidates for synthesis and testing. researchgate.net This integration of AI can make the discovery process faster, more economical, and more effective. mdpi.com
Table 3: Applications of AI/ML in this compound Drug Discovery
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Analyzing genomic and proteomic data to find proteins that this compound may modulate. | Uncovering new therapeutic areas for this compound. nih.gov |
| Virtual Screening | Using ML models to predict the activity of virtual compounds against a target. | Rapidly identifying promising analogues for synthesis. researchgate.net |
| ADME/Tox Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new analogues. | Reducing late-stage failures by optimizing compounds early. |
Potential as Lead Compounds for Therapeutic Development
A lead compound is a molecule that shows promising biological activity and serves as the starting point for drug design and optimization. numberanalytics.compatsnap.com Natural products are a historically rich source of lead compounds due to their inherent structural diversity and biological activity. numberanalytics.comui.ac.id this compound, as a bioactive flavonoid, fits the profile of a potential lead compound.
The journey from a lead compound to a marketed drug is a complex, multi-stage process that involves extensive optimization to enhance efficacy, improve safety, and ensure favorable pharmacokinetic properties. patsnap.com The identification of this compound as a hit compound with activity against specific targets is the first critical step. acs.org The subsequent challenge is to apply medicinal chemistry principles, aided by the computational tools mentioned previously, to refine its structure into a viable drug candidate. patsnap.com This process requires a multidisciplinary effort combining chemistry, biology, and pharmacology to unlock the full therapeutic potential of this compound. patsnap.com
Q & A
How can I formulate a focused research question for studying Gancaonin O’s biological activity?
Methodological Answer: Use the PICOT/PECO framework to structure your question:
- P (Population): Target organism/cell line (e.g., human hepatocellular carcinoma cells).
- E/I (Exposure/Intervention): this compound administration (specify dose, solvent, duration).
- C (Comparison): Control group (e.g., untreated cells or cells treated with a reference compound).
- O (Outcome): Measurable endpoints (e.g., apoptosis rate, cytokine expression).
- T (Time): Incubation period (e.g., 24–72 hours).
Example: “Does this compound (10 μM, 48h) reduce IL-6 expression in HepG2 cells compared to untreated controls?” .
Q. What are critical steps for designing a reproducible extraction protocol for this compound?
Methodological Answer:
- Solvent Selection: Prioritize solvents with polarity matching this compound’s solubility (e.g., methanol/water mixtures).
- Validation: Include triplicate extractions and spike-and-recovery tests to assess yield consistency.
- Documentation: Report details like temperature, agitation speed, and solvent-to-sample ratios to enable replication .
Q. How should I conduct a systematic literature review on this compound’s pharmacological properties?
Methodological Answer:
- Databases: Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., “this compound” AND “anti-inflammatory” NOT “review”).
- Inclusion Criteria: Filter studies with in vitro/in vivo data, peer-reviewed status, and mechanistic insights.
- Gap Analysis: Identify conflicting results (e.g., contradictory IC50 values) or understudied pathways (e.g., NF-κB vs. MAPK modulation) .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Tabulate results from primary studies (Table 1) and assess variables causing discrepancies:
| Study | Cell Line | Dose (μM) | Solvent | Outcome (IC50) | Reference |
|---|---|---|---|---|---|
| A | HepG2 | 5–20 | DMSO | 12.3 ± 1.2 | [X] 2022 |
| B | MCF-7 | 10–50 | Ethanol | 45.6 ± 3.8 | [Y] 2023 |
Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound?
Methodological Answer:
Q. How can I optimize this compound’s stability in cell culture media for long-term assays?
Methodological Answer:
- Degradation Studies: Use HPLC-MS to track compound integrity over 24–72 hours under assay conditions.
- Stabilizers: Test additives like fetal bovine serum (FBS) or antioxidants (e.g., ascorbic acid).
- pH Adjustment: Validate media pH (e.g., 7.4 vs. 6.8) to prevent hydrolysis .
Key Methodological Recommendations
- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Reporting: Disclose conflicts (e.g., solvent cytotoxicity) and negative results to reduce publication bias .
- Interdisciplinary Validation: Combine in silico docking (e.g., AutoDock Vina) with wet-lab assays to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
